2-(2-Bromoethyl)-1,3-propanediol

Flame retardancy Polymer formulation Physical property tuning

2-(2-Bromoethyl)-1,3-propanediol (C₅H₁₁BrO₂, MW 183.04 g/mol) is a bifunctional aliphatic building block featuring a primary alkyl bromide and two primary hydroxyl groups arranged around a quaternary carbon center. The compound is classified as a monobrominated 1,3-propanediol derivative, structurally distinguished by a C₂ ethylene spacer between the bromine atom and the central carbon bearing the diol functionality.

Molecular Formula C5H11BrO2
Molecular Weight 183.04 g/mol
Cat. No. B7904076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-1,3-propanediol
Molecular FormulaC5H11BrO2
Molecular Weight183.04 g/mol
Structural Identifiers
SMILESC(CBr)C(CO)CO
InChIInChI=1S/C5H11BrO2/c6-2-1-5(3-7)4-8/h5,7-8H,1-4H2
InChIKeyXFEOZDBNSODKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethyl)-1,3-propanediol (CAS 1192133-28-0): Monobrominated Diol for Selective Synthesis & Functional Material Design


2-(2-Bromoethyl)-1,3-propanediol (C₅H₁₁BrO₂, MW 183.04 g/mol) is a bifunctional aliphatic building block featuring a primary alkyl bromide and two primary hydroxyl groups arranged around a quaternary carbon center . The compound is classified as a monobrominated 1,3-propanediol derivative, structurally distinguished by a C₂ ethylene spacer between the bromine atom and the central carbon bearing the diol functionality . This architecture imparts a unique combination of nucleophilic substitution lability at the bromide terminus and esterification/etherification reactivity at both hydroxyl sites, making it a versatile intermediate for stepwise functionalization in medicinal chemistry and specialty polymer synthesis.

Why 2-(2-Bromoethyl)-1,3-propanediol Cannot Be Replaced by Generic Brominated Diols in Procurement


Generic brominated diols such as 2,2-bis(bromomethyl)-1,3-propanediol (dibromoneopentyl glycol, BMP) and 2,2-bis(2-bromoethyl)-1,3-propanediol (DBEP) are not interchangeable with 2-(2-bromoethyl)-1,3-propanediol. The target compound is a monobrominated species (43.7% Br w/w) with a sterically accessible primary bromide, whereas BMP is a dibrominated neopentyl-type dihalide (61.0% Br w/w) whose bromomethyl groups suffer severe steric hindrance, rendering SN2 nucleophilic displacement at least two orders of magnitude slower [1]. Substitution with the closely related dibromoethyl analog DBEP introduces a second reactive site and a higher molecular weight (289.99 vs. 183.04 g/mol), compromising the controlled, stepwise functionalization achievable with the monobrominated target . The data below quantify these differences.

Quantitative Differentiation of 2-(2-Bromoethyl)-1,3-propanediol vs. Closest Brominated Diol Analogs


Lower Bromine Content and Density vs. Dibromoneopentyl Glycol (BMP)

2-(2-Bromoethyl)-1,3-propanediol contains a single bromine atom (43.7% w/w Br), resulting in a predicted density of 1.529 g/cm³. In contrast, 2,2-bis(bromomethyl)-1,3-propanediol (BMP) carries two bromomethyl groups (61.0% w/w Br) with a measured density of 2.2 g/cm³ [1]. This lower halogen loading directly affects polymer loading requirements and final composite density.

Flame retardancy Polymer formulation Physical property tuning

Superior SN2 Reactivity: No Neopentyl Steric Barrier

The bromine in 2-(2-bromoethyl)-1,3-propanediol is located on a primary carbon separated from the quaternary center by a C₂ ethylene spacer, leaving the electrophilic α-carbon sterically unencumbered. In contrast, BMP features bromomethyl groups directly attached to a neopentyl carbon; neopentyl substrates are classic benchmarks for SN2 retardation, with relative rate factors of ≤10⁻⁵ compared to unhindered primary substrates under identical conditions [1]. This renders BMP effectively inert toward bimolecular nucleophilic displacement under mild conditions.

Nucleophilic substitution Reaction kinetics Building block reactivity

Lower Boiling Point for Broadening Processing Windows vs. Dibromoethyl Analog

The predicted boiling point of 2-(2-bromoethyl)-1,3-propanediol is 298.7 °C (at 760 mmHg), substantially lower than that of its dibrominated structural congener 2,2-bis(2-bromoethyl)-1,3-propanediol (DBEP), which boils at 385.9 °C . This 87 °C reduction in boiling point translates to a wider practical processing window for distillation purification and melt-phase reactive processing below thermal degradation thresholds.

Thermal processing Distillation purification Volatility

Controlled Monofunctionalization: Single Bromine Handle vs. the Dual Reactivity of DBEP

2-(2-Bromoethyl)-1,3-propanediol presents exactly one electrophilic bromide site alongside two nucleophilic hydroxyls, enabling an unambiguous reaction sequence: first, selective nucleophilic displacement at the bromide to install a desired functional group; second, esterification or etherification of the diol without competing bromide interference. In DBEP, two chemically equivalent 2-bromoethyl arms make site-selective monoderivatization statistically unfavorable (expected product distribution of mono:bis ≈ 1:2 under statistical control) and require differential protection strategies .

Sequential synthesis Orthogonal protection Stepwise functionalization

Vendor-Qualified Purity Benchmarking: ≥95% Assay with Room-Temperature Shipping Stability

Multiple independent suppliers (Chemenu, Leyan, CymitQuimica) qualify 2-(2-bromoethyl)-1,3-propanediol at a minimum purity of 95%, with some lots reaching ≥97% . The compound is shipped and stored at room temperature, unlike many brominated diols that require refrigerated (2–8 °C) storage due to thermal lability. BMP, for comparison, is classified as a multisite carcinogen requiring specialized handling protocols that complicate procurement logistics [1].

Procurement specification Supply chain reliability Storage stability

Moderate Water Solubility for Aqueous-Phase Reaction Compatibility

2-(2-Bromoethyl)-1,3-propanediol exhibits a predicted water solubility of approximately 20 g/L at 25°C, significantly higher than the 0.15 M (~39 g/L) reported for BMP at room temperature, but critically, BMP's hydrophobicity (logP ~0.5 higher) limits its utility in aqueous biphasic or enzymatic transformations without co-solvent [1]. The presence of two hydroxyl groups and a single bromine atom in the target compound maintains a favorable hydrophilic-lipophilic balance for aqueous compatibility.

Aqueous synthesis Green chemistry Solubility

High-Value Application Scenarios for 2-(2-Bromoethyl)-1,3-propanediol Driven by Quantitative Differentiation


Stepwise Medicinal Chemistry Building Block for Asymmetric Drug Candidates

The single bromoethyl handle of 2-(2-bromoethyl)-1,3-propanediol enables sequential functionalization without protection/deprotection chemistry. A medicinal chemistry team can first perform an SN2 displacement with an amine nucleophile to install a pharmacophoric fragment at the bromide site, followed by esterification of both hydroxyl groups with a prodrug moiety. This two-step, one-pot sequence is not achievable with BMP (SN2-inert) or DBEP (statistical mixture of mono- and bis-adducts, requiring chromatographic separation). The target compound's room-temperature stability further simplifies laboratory handling in multi-parallel synthesis workflows .

Controlled-Bromine-Loading Flame-Retardant Monomer for Unsaturated Polyester Resins

Unsaturated polyester resin formulators targeting moderate flame retardancy (UL 94 V-2 rating) while minimizing density increase can directly incorporate 2-(2-bromoethyl)-1,3-propanediol as a reactive diol comonomer. With a bromine content of 43.7% w/w and density of 1.53 g/cm³, it imposes a 30% lower weight penalty per unit of bromine delivered compared to BMP (61.0% Br, 2.2 g/cm³). The reactive hydroxyl groups ensure covalent incorporation into the polymer backbone, preventing plasticizer migration and maintaining flame retardancy over the product lifetime [1].

Aqueous-Phase SN2 Derivatization for Green Chemistry Process Development

The moderate water solubility (~20 g/L) of 2-(2-bromoethyl)-1,3-propanediol enables nucleophilic displacement reactions to be conducted in aqueous media, eliminating organic solvent usage. For example, sodium azide displacement to form 2-(2-azidoethyl)-1,3-propanediol (a click-chemistry precursor) can be performed in water at 50 °C with >90% conversion, leveraging the compound's favorable solubility and reactive, non-neopentyl bromide. This contrasts with BMP, whose low aqueous solubility necessitates DMF or DMSO as co-solvent, adding to purification burden and environmental impact [2].

Functional Polymer Research: Synthesis of Well-Defined Brush and Star Architectures

Polymer chemists designing well-defined branched architectures require a core building block with exactly one initiator site and two propagation-capable hydroxyl groups. 2-(2-Bromoethyl)-1,3-propanediol fulfills this requirement precisely: the bromide serves as an atom-transfer radical polymerization (ATRP) initiator site after esterification with 2-bromoisobutyryl bromide, while the two hydroxyls can be elaborated into dendrons or used directly as chain-extension handles. This architecture-directing precision is unattainable with the dibrominated analog DBEP, which would produce crosslinked networks rather than defined star polymers due to its dual initiation capability .

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